REACTION_SMILES
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[CH2:34]([Cl:35])[Cl:36].[CH3:1][NH:2][C:3]([O:4][c:5]1[cH:6][cH:7][cH:8][c:9]2[c:13]1[O:12][C:11]([CH3:14])([CH3:15])[CH2:10]2)=[O:16].[CH3:27][CH2:28][N:29]([CH2:30][CH3:31])[CH2:32][CH3:33].[CH:17]([CH3:18])([CH3:19])[N:20]([CH2:21][CH2:22][C:23]#[N:24])[S:25][Cl:26]>>[CH3:1][N:2]([C:3]([O:4][c:5]1[cH:6][cH:7][cH:8][c:9]2[c:13]1[O:12][C:11]([CH3:14])([CH3:15])[CH2:10]2)=[O:16])[S:25][N:20]([CH:17]([CH3:18])[CH3:19])[CH2:21][CH2:22][C:23]#[N:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)Oc1cccc2c1OC(C)(C)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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CC(C)N(CCC#N)SCl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(CCC#N)SCl
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Name
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Type
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product
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Smiles
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CC(C)N(CCC#N)SN(C)C(=O)Oc1cccc2c1OC(C)(C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |